molecular formula C23H20FNO6S B11489008 3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11489008
M. Wt: 457.5 g/mol
InChI Key: NBILPZFXZKNOFX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, substituted with a fluorophenyl group, a trimethoxyphenyl group, and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, using a fluorophenyl boronic acid and a suitable palladium catalyst.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using trimethoxybenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl and trimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 3-(4-chlorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid.

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures, such as 3-(4-fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-pyridine-2-carboxylic acid.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of substituents and core structure, which confer unique electronic and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C23H20FNO6S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H20FNO6S/c1-29-15-9-8-13(19(30-2)20(15)31-3)14-10-16(26)25-18-17(11-4-6-12(24)7-5-11)22(23(27)28)32-21(14)18/h4-9,14H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

NBILPZFXZKNOFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC)OC

Origin of Product

United States

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